4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone
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Overview
Description
4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 2-methoxyphenylpiperazine reacts with the phthalazinone intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of 4-{[4-(2-hydroxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone.
Reduction: Formation of 4-{[4-(2-methoxyphenyl)piperazino]hydroxymethyl}-2-methyl-1(2H)-phthalazinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
Uniqueness
4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is unique due to its dual functionality, combining the biological activity of the phthalazinone core with the pharmacological properties of the piperazine moiety. This dual functionality enhances its potential as a therapeutic agent with multiple mechanisms of action .
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C21H22N4O3/c1-23-20(26)16-8-4-3-7-15(16)19(22-23)21(27)25-13-11-24(12-14-25)17-9-5-6-10-18(17)28-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
COWDNGAGGOEDPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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